Ethyl iodomethyl carbonate

Description

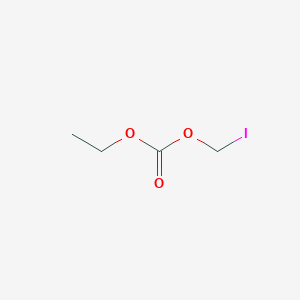

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl iodomethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPGAKXEPQTPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626738 | |

| Record name | Ethyl iodomethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82619-14-5 | |

| Record name | Ethyl iodomethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl iodomethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Iodomethyl Carbonate

Direct Synthesis Approaches

Direct synthesis of ethyl iodomethyl carbonate is not prominently featured in readily available literature. However, the principles for its formation can be inferred from related syntheses of cyclic iodocarbonates and other carbonylation reactions. These approaches generally involve the reaction of an alcohol, carbon dioxide (or a carbonyl source), and an iodine source, often mediated by a catalyst.

Carbonylation reactions are fundamental in forming the carbonate backbone. unipr.it For iodomethyl carbonates, this would theoretically involve the carboxylative cyclization or coupling of an unsaturated substrate or a diol in the presence of an iodine source. For instance, the synthesis of 5-iodomethyl cyclic carbonates has been achieved from allylic and homoallylic alcohols and CO2, using a base and an iodine source to promote cyclization. mdpi.com This process involves the activation of a double bond by iodine, followed by an intramolecular attack by the carbonate anion formed in situ. mdpi.com While this demonstrates the formation of an iodomethyl carbonate structure, applying this to a direct, acyclic synthesis of this compound is less straightforward.

Catalysis is essential for activating substrates and promoting the efficient formation of carbonates. Both transition metals and organocatalysts are employed in related syntheses.

Transition metals like palladium (Pd) and copper (Cu) are well-known catalysts for carbonylation and cross-coupling reactions. unipr.itmdpi.com Palladium catalysts, particularly Pd(II) species like PdI2, are effective in oxidative carbonylation reactions, which could theoretically be adapted for carbonate synthesis. unipr.it In related transformations, various catalytic systems based on Pd, Ag, and Cu have been shown to be effective for the carboxylative cyclization of propargylic alcohols to form cyclic carbonates. mdpi.com These metals activate the triple bond, facilitating the attack of the carbonate anion. mdpi.com Copper(I) iodide has also been used in conjunction with carbodiimides for the synthesis of acyclic carbonates from alcohols and CO2. mdpi.com

Table 1: Examples of Transition Metal Catalysts in Related Carbonate Syntheses

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| PdI2/KI | Terminal Alkynes | Carbonylated Heterocycles | unipr.it |

| Ag(I) | Propargylic Alcohols | Cyclic Carbonates | mdpi.com |

| Cu2I2/DCC | Alcohols/CO2 | Acyclic Carbonates | mdpi.com |

Organocatalysts offer a metal-free alternative for carbonate synthesis. mdpi.com Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) are frequently used. DBU has been shown to be an effective catalyst for the transesterification of dimethyl carbonate and in the synthesis of cyclic carbonates from CO2 and epoxides. researchgate.nettandfonline.com In the context of iodocarbonate synthesis, DBU is used as a base to facilitate the fixation of CO2 onto an alcohol generated in situ from an alkene. mdpi.com DMAP is also a known catalyst for acylation and carbonylation reactions. mdpi.comtandfonline.com The combination of an organic base with a hydrogen bond donor is a common strategy to activate both the epoxide (in cyclic carbonate synthesis) and the CO2. mdpi.com

Table 2: Examples of Organocatalysts in Related Carbonate Syntheses

| Organocatalyst | Co-catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| DBU | N-bromosuccinimide/CO2 | Cyclic Carbonate Synthesis | mdpi.com |

| DBU | Dimethyl Carbonate | Transesterification | researchgate.nettandfonline.com |

| DMAP | DCC | Esterification | mdpi.com |

The choice of iodine source is critical for efficiency and regioselectivity in iodocarbonate synthesis. mdpi.com Molecular iodine (I2) was used in early studies for the synthesis of cyclic iodocarbonates from allylic alcohols. mdpi.com However, more reactive and sometimes more selective agents have since been developed.

N-iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that is considered cheap, highly reactive, and environmentally friendlier than many alternatives. sioc-journal.cnorganic-chemistry.org It is often activated by catalytic amounts of acid and has been successfully used to prepare 6-membered cyclic iodocarbonates from homoallylic alcohols. mdpi.com

tert-Butyl hypoiodite (B1233010) (t-BuOI) , which can be generated in situ from tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI), has proven to be a powerful iodinating agent. mdpi.commdpi.com In the synthesis of cyclic iodocarbonates from unsaturated alcohols, t-BuOI often provides higher yields compared to NIS or I2 and allows for simpler reaction conditions at ambient pressure. mdpi.com The proposed mechanism involves the hypoiodite abstracting the acidic proton of the alkylcarbonic acid (formed from the alcohol and CO2), creating a highly reactive iodinated intermediate that readily undergoes cyclization. mdpi.com

Table 3: Comparison of Iodine Sources in the Synthesis of Cyclic Iodocarbonates

| Iodine Source | Substrate | Key Features | Reference |

|---|---|---|---|

| I2 | Allylic/Homoallylic Alcohols | Pioneering reagent, promotes cyclization with n-BuLi. | mdpi.com |

| N-Iodosuccinimide (NIS) | Homoallylic Alcohols | Used with bifunctional acid-base catalysts. | mdpi.com |

Catalytic Systems for this compound Synthesis

Indirect Synthesis and Derivatization Routes

The most practical and clearly documented method for preparing this compound is through an indirect route, specifically via a halide exchange reaction. This involves synthesizing a more stable precursor, typically chloromethyl ethyl carbonate, and subsequently converting it to the target iodo-compound.

This derivatization is exemplified by the reaction of a chloromethyl carbonate with an iodide salt, a classic Finkelstein reaction. nih.gov In a representative procedure, a chloromethyl carbonate is treated with an excess of sodium iodide (NaI) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). nih.gov The higher nucleophilicity of the iodide ion and the precipitation of sodium chloride in solvents like acetone drive the equilibrium towards the formation of the iodomethyl carbonate. nih.gov This method is also used in the preparation of other unstable halogenated compounds for analytical derivatization. acs.org For instance, the synthesis of iodomethyl carbonate prodrugs has been achieved by reacting the corresponding chloromethyl carbonate with three equivalents of NaI. nih.gov

This two-step approach is often preferred due to the higher stability and accessibility of the chloromethyl precursors compared to the direct handling of reagents that would be required for a one-pot synthesis of the iodinated product.

Transformation from Precursors (e.g., Chloromethyl Ethyl Carbonate)

The synthesis of this compound from its chlorinated precursor, chloromethyl ethyl carbonate, is most commonly achieved through a halogen exchange reaction known as the Finkelstein reaction. iitk.ac.inwikipedia.org This method represents a classic and efficient route for converting alkyl chlorides and bromides into the corresponding alkyl iodides. wikipedia.org

The Finkelstein reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism. iitk.ac.inunacademy.com In this process, the chloromethyl ethyl carbonate is treated with a solution of sodium iodide (NaI) in a polar aprotic solvent, typically acetone. wikipedia.orgunacademy.com The choice of solvent is critical to the success of the reaction. Sodium iodide is soluble in acetone, whereas the sodium chloride (NaCl) byproduct formed during the reaction is not. wikipedia.org This poor solubility of NaCl causes it to precipitate out of the solution, effectively removing it from the equilibrium. According to Le Châtelier's principle, this removal of a product drives the reaction to completion, favoring the formation of this compound. wikipedia.org

The general reaction can be represented as: EtO(CO)OCH₂Cl + NaI → EtO(CO)OCH₂I + NaCl(s)

This method works exceptionally well for primary halides, such as the chloromethyl group in the precursor. wikipedia.org The conversion of similar structures, like chloromethyl ethers to iodomethyl ethers, also successfully utilizes the Finkelstein reaction, underscoring its applicability to this class of compounds. google.com However, it is important to note that the success of the Finkelstein reaction can be influenced by the specific structure of the substrate, and not all chloro-analogs readily undergo this halogen interconversion. thieme-connect.com

Strategies for Introducing the Iodomethyl Moiety

Beyond the halogen exchange of precursors, other synthetic strategies exist for directly incorporating the iodomethyl group into a carbonate structure. One such approach involves building the molecule from different starting materials. For instance, a similar compound, iodomethyl isopropyl carbonate, can be synthesized by reacting isopropyl chloroformate with iodomethane (B122720) in the presence of a base like triethylamine. This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the reactive chloroformate starting material.

Another potential strategy involves the conversion of a hydroxymethyl group to an iodomethyl group. While not specific to this compound itself, this transformation is a known process in organic synthesis. For example, α-(hydroxymethyl)acrylates can be readily converted into α-(iodomethyl)acrylates, demonstrating the feasibility of this functional group interconversion. orgsyn.org This suggests that if a corresponding ethyl hydroxymethyl carbonate were available, it could potentially serve as a precursor for iodination.

Stereoselective Approaches to this compound Derivatives

For derivatives of this compound, particularly cyclic structures, stereoselective synthetic methods have been developed to control the spatial arrangement of atoms in the molecule. A notable example is the synthesis of 5-iodomethyl cyclic carbonates from allylic alcohols. encyclopedia.pub

In a method reported by Minakata et al., an allylic alcohol is reacted with carbon dioxide and an iodinating agent, tert-butyl hypoiodite (t-BuOI), at low temperatures (e.g., -20 °C) in a solvent like tetrahydrofuran (B95107) (THF). encyclopedia.pubosaka-u.ac.jp This reaction proceeds with a high degree of regioselectivity and stereoselectivity. encyclopedia.pub For example, the reaction with a simple allylic alcohol yields a five-membered cyclic carbonate containing an iodomethyl group in high yield (92%). osaka-u.ac.jp

The high stereoselectivity of this carbonation was demonstrated with pent-4-en-2-ol, which resulted in the almost exclusive formation of the syn-diol after subsequent reaction, indicating a highly controlled initial cyclization. encyclopedia.pub The proposed mechanism involves the formation of a cyclic iodonium (B1229267) ion as a key intermediate, which is then opened by a nucleophilic attack from the in situ formed carbonate anion. encyclopedia.pub This mechanistic pathway accounts for the observed complete stereospecificity and stereoselectivity in the formation of these cyclic carbonate derivatives. osaka-u.ac.jp This method provides a powerful tool for creating structurally defined, complex molecules that are valuable synthetic building blocks. osaka-u.ac.jp

Interactive Data Table: Synthetic Methodologies

| Synthetic Approach | Precursor(s) | Key Reagents | Typical Solvent | Mechanism/Key Feature | Product |

|---|---|---|---|---|---|

| Finkelstein Reaction | Chloromethyl Ethyl Carbonate | Sodium Iodide (NaI) | Acetone | S~N~2 Halogen Exchange. iitk.ac.inwikipedia.org Precipitation of NaCl drives the reaction. wikipedia.org | This compound |

| Direct Carbonate Formation | Isopropyl Chloroformate, Iodomethane | Triethylamine | Anhydrous Solvent | Nucleophilic substitution on chloroformate. | Iodomethyl Isopropyl Carbonate |

| Stereoselective Cyclization | Allylic Alcohol, CO~2~ | tert-butyl hypoiodite (t-BuOI) | THF | Formation and opening of a cyclic iodonium intermediate. encyclopedia.pubosaka-u.ac.jp | 5-Iodomethyl Cyclic Carbonate |

Chemical Transformations and Derivatives of Ethyl Iodomethyl Carbonate

Alkylation Reactions mediated by Ethyl Iodomethyl Carbonate

The primary utility of this compound lies in its function as an alkylating agent. The carbon-iodine bond is weak and susceptible to nucleophilic attack, allowing for the transfer of the ethyl(oxymethyl) carbonate moiety to a variety of nucleophiles.

Intermolecular Alkylation of Nucleophiles

This compound and its analogs are effective for the O-alkylation of hydroxyl groups in various substrates. This reaction is particularly useful in the synthesis of prodrugs, where masking a polar hydroxyl group can improve a drug's physicochemical properties. A key example is the alkylation of the hydroxyl group in 4(1H)-quinolones, a class of antimalarial compounds. nih.gov

The general process involves the reaction of a parent drug containing a hydroxyl group with an iodomethyl carbonate in the presence of a base, such as cesium carbonate. The iodomethyl reagent is often generated in situ from the corresponding chloromethyl carbonate by treatment with sodium iodide in acetone (B3395972). nih.gov This Finkelstein-type reaction produces the more reactive iodo-intermediate for the subsequent alkylation step.

The reaction of 4-quinolinols with these iodomethyl reagents leads to the formation of alkoxycarbonyloxymethyl (AOCOM) ether prodrugs. nih.gov This transformation effectively insulates the carbonate group from the electronic environment of the parent drug, which can be crucial for the stability of the resulting prodrug. nih.gov

Table 1: Examples of Intermolecular Alkylation using Iodomethyl Carbonate Analogues This table illustrates the type of O-alkylation reaction mediated by iodomethyl carbonates, analogous to this compound, in the synthesis of advanced prodrug derivatives.

| Parent Compound (Nucleophile) | Alkylating Agent Intermediate | Base | Resulting Product (AOCOM Ether Derivative) |

| 4-Quinolinol Derivative 7 | Boc-protected amino AOCOM iodide | Cesium Carbonate | Boc-protected AOCOM derivative 20 |

| 4-Quinolinol Derivative 15 | Boc-protected amino AOCOM iodide | Cesium Carbonate | Boc-protected AOCOM derivative 22 |

Intramolecular Cyclization Reactions

Derivatives synthesized via alkylation with this compound can be designed to undergo subsequent intramolecular cyclization. This strategy is elegantly employed in pH-triggered prodrug release mechanisms. nih.gov In this design, the promoiety attached to the parent drug via the alkylation reaction contains a terminal nucleophile, such as an amino group.

Under specific physiological conditions (e.g., a change in pH), this terminal amino group becomes sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the carbonate moiety. This intramolecular attack results in the formation of a stable cyclic product (e.g., a cyclic carbamate) and the concomitant cleavage of the bond connecting the promoiety to the parent drug, releasing the active compound. nih.gov

This process is a critical chemical transformation for the efficacy of the prodrug, as the rate of cyclization and subsequent drug release can be finely tuned by modifying the structure of the linker. The methylene (B1212753) bridge introduced between the parent drug's oxygen and the carbonate group ensures that the electrophilicity of the carbonate carbon is consistent, regardless of the electronic nature of the parent drug, which is important for a predictable release process. nih.gov

Transesterification and Carbonyl Group Reactivity

The carbonate moiety in this compound possesses an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles other than the intended target of alkylation. This reactivity is characteristic of carbonate esters in general.

Catalytic Transesterification of Ethyl Carbonates

Transesterification is a fundamental reaction of carbonate esters where one alkoxy group is exchanged for another by reaction with an alcohol. This process is typically catalyzed by an acid or, more commonly, a base. While specific studies on the transesterification of this compound are not detailed in the surveyed literature, the general reactivity of the ethyl carbonate group suggests it would be susceptible to such transformations. For related compounds like diethyl carbonate and ethyl methyl carbonate, transesterification is a well-established industrial and laboratory process used to synthesize other carbonates. This reaction underscores the potential for side reactions if alcohols are present as nucleophiles under basic conditions during alkylation reactions with this compound.

Functional Group Interconversions of the Carbonate Moiety

The carbonate group can be transformed into other functional groups. As discussed previously, a key interconversion is its transformation into a cyclic carbamate (B1207046) via an intramolecular cyclization reaction, which is a designed feature in certain prodrug derivatives. nih.gov

Another fundamental reaction is hydrolysis. Like other esters, the carbonate moiety is susceptible to hydrolysis back to its constituent alcohol and carbonic acid (which is unstable and decomposes to carbon dioxide and water). This reaction can occur under acidic or basic conditions and represents a potential pathway for the degradation of the molecule or the release of the parent drug from its prodrug form, distinct from the intramolecular cyclization mechanism.

Synthesis of Advanced this compound Derivatives

The primary application of this compound is not typically as a final product but as a reagent to synthesize more complex and functional molecules. The most prominent examples are advanced prodrugs designed for enhanced solubility, bioavailability, and targeted release. nih.gov

By reacting this compound or its analogs with complex molecules, such as potent but poorly soluble drug candidates, advanced derivatives with tailored properties can be created. The synthesis of aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs of antimalarial 4(1H)-quinolones serves as a prime example. nih.gov The process begins with the synthesis of a suitable iodomethyl carbonate intermediate, which is then used to alkylate the parent drug. The resulting complex molecule is an advanced derivative that contains the core drug, the carbonate linker, and a functional promoiety designed to trigger release under specific conditions. nih.gov

Table 2: Examples of Advanced Derivatives Synthesized from Iodomethyl Carbonate Intermediates

| Parent Drug | Intermediate Reagent Class | Final Advanced Derivative (Prodrug) | Purpose of Derivative |

| 4(1H)-Quinolone | Amino AOCOM Iodide | Water-soluble HCl salt of the AOCOM ether prodrug (e.g., compound 25) | Improve aqueous solubility and bioavailability; enable pH-triggered drug release. nih.gov |

| 4(1H)-Quinolone | Amino AOCOM Iodide | Water-soluble HCl salt of the AOCOM ether prodrug (e.g., compound 27) | Improve aqueous solubility and bioavailability; enable pH-triggered drug release. nih.gov |

These examples highlight how this compound serves as a critical building block for creating sophisticated molecular architectures with advanced functional properties.

Modifications at the Ethyl Moiety

The ethyl group within the carbonate structure can undergo transformations characteristic of carboxylic acid esters, primarily involving nucleophilic substitution at the carbonyl carbon or, under specific conditions, at the ethyl group itself.

Transesterification and Hydrolysis : The ethyl carbonate moiety can react with various nucleophiles. For instance, in the presence of an alcohol and a suitable catalyst, it can undergo transesterification to yield different alkyl iodomethyl carbonates. Hydrolysis would lead to the corresponding carbonic acid, though such a compound may be unstable.

Nucleophilic Attack at the Ethyl Group : In certain reactions, the ethyl group can be the site of nucleophilic attack. For example, analogous to the reactivity of ethyl bromodifluoroacetate, where a switch in base can promote N-ethylation of an amine instead of reaction at the halogenated carbon, a similar pathway could be envisioned for this compound. researchgate.net In such a scenario, a potent nucleophile would attack the ethyl group, leading to its cleavage from the carbonate oxygen.

Below is a table summarizing potential modifications at the ethyl moiety.

| Reactant | Product | Transformation Type |

| R'-OH (Alcohol) | R'-O(CO)OCH₂I | Transesterification |

| H₂O (Water) | HO(CO)OCH₂I | Hydrolysis |

| R₂NH (Amine) | R₂N(CO)OCH₂I | Aminolysis |

| Nu:⁻ (Strong Nucleophile) | Nu-Et + ⁻O(CO)OCH₂I | Sₙ2 attack on Ethyl group |

Introduction of Diverse Functionalities via the Iodomethyl Group

The iodomethyl group is the most reactive site on the this compound molecule. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the iodomethyl carbon highly susceptible to nucleophilic attack and a suitable partner in cross-coupling reactions. This allows for the introduction of a vast array of functional groups.

Nucleophilic Displacement Reactions: The primary iodide readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles. This is a common strategy for functionalizing molecules containing an iodomethyl group. nih.gov

N-Alkylation : Reaction with primary or secondary amines yields the corresponding N-substituted glycine (B1666218) ester analogues.

O-Alkylation : Alcohols and phenols can displace the iodide to form ether linkages.

S-Alkylation : Thiols react readily to produce thioethers.

Cyanation : The use of cyanide salts introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

Azide (B81097) Introduction : Reaction with sodium azide provides an azidomethyl derivative, which can be further converted to an amine via reduction or used in cycloaddition reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The iodomethyl group can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The conversion of the primary iodide to an organozinc intermediate, followed by a Negishi cross-coupling with aryl iodides, is a viable method for creating more complex structures. nih.gov This demonstrates the potential for building molecular complexity starting from the simple iodomethyl precursor. nih.gov

The table below illustrates the introduction of diverse functionalities via the iodomethyl group.

| Reagent/Nucleophile | Resulting Functional Group | Product Structure |

| R₂NH (Amine) | Tertiary Amine | EtO(CO)OCH₂NR₂ |

| RSH (Thiol) | Thioether | EtO(CO)OCH₂SR |

| NaCN (Sodium Cyanide) | Nitrile | EtO(CO)OCH₂CN |

| NaN₃ (Sodium Azide) | Azide | EtO(CO)OCH₂N₃ |

| R-ZnX (Organozinc) | Alkyl/Aryl Group | EtO(CO)OCH₂R |

| ROH (Alcohol/Phenol) | Ether | EtO(CO)OCH₂OR |

Advanced Analytical Techniques for Research on Ethyl Iodomethyl Carbonate

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is fundamental to separating ethyl iodomethyl carbonate from reactants, solvents, and byproducts. This separation is crucial for assessing the purity of the final product and for tracking the progress of the chemical reactions that produce it.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. It is particularly useful for assessing purity and identifying trace impurities. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a specialized column that separates components based on their boiling points and interactions with the column's stationary phase.

For compounds analogous to this compound, such as other short-chain carbonates or iodo-esters, specific GC conditions have been established that provide a blueprint for method development. google.com For instance, the analysis of iodomethyl pivalate, a structurally similar compound, utilizes a KB-5 capillary column with a defined temperature program. google.com Similarly, methods developed for analyzing electrolyte components in lithium-ion batteries, such as ethyl methyl carbonate, often employ intermediate polarity columns like a 35% diphenyl/65% dimethyl polysiloxane phase to achieve sharp, symmetrical peaks, which are essential for accurate quantification. cromlab-instruments.es High-resolution mass spectrometry can be coupled with GC (GC-HRAM-MS) to identify unknown degradation products by determining the elemental composition of fragments. gcms.cz

Table 1: Representative Gas Chromatography Parameters for Analysis of Related Carbonate Esters

| Parameter | Value/Description | Rationale |

| Column Type | KB-5 Capillary Column google.com or TraceGOLD TG-35MS (35% diphenyl/65% dimethyl polysiloxane) cromlab-instruments.es | Provides good resolution for polar and non-polar analytes. Intermediate polarity is suitable for carbonate esters. |

| Carrier Gas | Helium cromlab-instruments.es or Nitrogen | Inert gases that facilitate the movement of the sample through the column. |

| Injector Temperature | 220 °C google.com | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial hold at 100-110 °C, followed by a ramp to 200-220 °C google.comcromlab-instruments.es | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) labrulez.com | FID is a robust, general-purpose detector, while MS provides structural information for definitive identification. |

| Split Ratio | 70:1 to 80:1 google.comcromlab-instruments.es | Prevents column overloading and ensures sharp peaks by introducing only a small portion of the sample onto the column. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of compounds that may have low volatility or be thermally sensitive. It is widely used for both purity assessment and for real-time reaction monitoring. bridgewater.edu The separation is achieved by pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase).

For organic carbonates, ion-moderated partition HPLC has been shown to be effective. unl.edu This method can utilize an ion-exclusion column with a simple aqueous mobile phase, such as dilute sulfuric acid, and a refractive index (RI) detector for universal detection of these compounds. unl.edu Adjusting the column temperature can be used to improve the resolution between peaks of similar carbonates. unl.edu Alternatively, reversed-phase HPLC (RP-HPLC) using a C18 or phenyl column with a mobile phase like an acetonitrile (B52724)/water mixture is a common approach for separating a wide range of organic molecules. nih.govresearchgate.net The progress of a reaction can be monitored by taking aliquots at regular intervals and analyzing the decrease in reactant concentration and the increase in product concentration. bridgewater.edu

Table 2: Exemplary High-Performance Liquid Chromatography Conditions for Carbonate Analysis

| Parameter | Value/Description | Purpose |

| Column Type | Ion-Exclusion Polymer-Based Column unl.edu or Reversed-Phase C18 nih.gov | Ion-exclusion is effective for simple carbonates; C18 is highly versatile for a broad range of organic compounds. |

| Mobile Phase | Isocratic 5 mM H₂SO₄ (aqueous) unl.edu or Gradient of Acetonitrile/Water researchgate.net | The choice of mobile phase dictates the elution order and separation efficiency based on analyte polarity. |

| Flow Rate | 0.2 - 0.6 mL/min unl.edunih.gov | Controls the speed of the separation and can be optimized to balance analysis time and resolution. |

| Detector | Refractive Index (RI) unl.edu or UV-Vis/Photodiode Array (PDA) researchgate.net | RI is a universal detector suitable for compounds without a UV chromophore; PDA provides spectral information. |

| Column Temperature | 25 - 55 °C unl.edu | Temperature can be adjusted to fine-tune selectivity and improve peak shape. |

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular "fingerprint." These techniques are essential for elucidating the precise structure of this compound and for gaining a deeper understanding of the mechanisms by which it is formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. ¹H-NMR, in particular, is invaluable for monitoring reaction kinetics in real-time. beilstein-journals.orgnih.gov By setting up the reaction directly within an NMR spectrometer equipped with a light source (LED-NMR) or by using a flow system, spectra can be acquired at regular intervals. imperial.ac.ukoxinst.com The disappearance of reactant signals and the simultaneous appearance and growth of product signals allow for a precise mapping of the reaction's progress and the identification of any transient intermediates. oxinst.com

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet) and a singlet for the iodomethyl protons. The chemical shifts of these protons provide confirmation of the structure.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 Hz |

| CH₂ (ethyl) | ~4.2 | Quartet | ~7 Hz |

| CH₂I (iodomethyl) | ~5.8 | Singlet | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com When a sample is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies, absorbing energy in the process. youtube.com An FTIR spectrum plots absorbance or transmittance against the frequency of radiation.

The FTIR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) group in the carbonate moiety. researchgate.net Other key absorptions would include those from the C-O single bonds and the various C-H bonds of the ethyl group. Attenuated Total Reflectance (ATR) is an FTIR sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation and can be used for in-situ monitoring. researchgate.net

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Carbonate) | Stretch | 1800 - 1650 researchgate.net | Strong |

| C-O (Ester Linkage) | Stretch | 1300 - 1000 researchgate.net | Strong |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |

| C-I | Stretch | 600 - 500 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. youtube.com When coupled with Gas Chromatography (GC-MS), it becomes a highly specific method for identifying and quantifying components in a mixture. nih.gov

In the mass spectrometer, a molecule is ionized, often causing it to break apart into predictable fragments. The molecular ion peak (M⁺) confirms the molecular weight of this compound. The fragmentation pattern for carbonate esters typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, expected fragments would result from the loss of an ethoxy radical (•OCH₂CH₃), an iodomethyl radical (•CH₂I), or other stable neutral molecules or radicals. High-resolution mass spectrometry (HRMS) can determine the elemental formula of the molecular ion and its fragments with high accuracy. rsc.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (Formula) | Loss from Molecular Ion | Predicted m/z |

| [C₄H₇IO₃]⁺ | Molecular Ion (M⁺) | 230 |

| [C₂H₂IO₂]⁺ | Loss of •OCH₂CH₃ | 185 |

| [C₃H₅O₃]⁺ | Loss of •I | 103 |

| [C₂H₅O]⁺ | Loss of •CO₂CH₂I | 45 |

| [CH₂I]⁺ | Loss of •CO₂C₂H₅ | 141 |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for elucidating the precise solid-state structure of compounds such as this compound, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions. The technique relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern of spots or rings is unique to the specific crystalline structure, acting as a fingerprint of the atomic arrangement.

The process of single-crystal X-ray diffraction involves growing a high-quality crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the intensities and positions of the diffracted X-rays are meticulously recorded by a detector. This extensive dataset is then processed using complex computational algorithms to generate an electron density map of the unit cell—the smallest repeating unit of the crystal lattice. From this map, the positions of individual atoms can be determined with high precision.

For a molecule like this compound, a successful X-ray diffraction analysis would yield a wealth of structural information. It would confirm the covalent bonding framework, including the precise geometries of the ethyl and iodomethyl groups and the carbonate moiety. Furthermore, it would reveal the molecule's conformation in the solid state and how individual molecules pack together in the crystal lattice, governed by non-covalent interactions such as dipole-dipole interactions and van der Waals forces.

Detailed research findings from such an analysis would typically be presented in a crystallographic information file (CIF), containing comprehensive data about the crystal structure. While specific experimental data for this compound is not publicly available, the following table illustrates the typical parameters that would be determined from a single-crystal X-ray diffraction study.

Interactive Data Table: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Description | Example Value Range |

| Crystal System | The symmetry system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal, detailing all symmetry operations. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5-15 Å, b = 5-20 Å, c = 5-15 Å, α = 90°, β = 90-110°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 500-2000 ų |

| Z | The number of molecules per unit cell. | 2, 4, or 8 |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | 1.2-1.8 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.02-0.06 |

Role and Applications of Ethyl Iodomethyl Carbonate in Advanced Organic Synthesis

As a Reagent for Introducing Carbonate and Iodomethyl Functionalities

Ethyl iodomethyl carbonate serves as a specialized reagent for the covalent introduction of the ethoxycarbonyloxymethyl group (-CH₂O(C=O)OCH₂CH₃). The primary mechanism of this reaction is nucleophilic substitution, where the iodide atom, being an excellent leaving group, is displaced by a nucleophile. This process effectively transfers the entire ethyl carbonate-containing methylene (B1212753) group to the substrate.

This functionality is particularly useful in modifying heteroatoms such as nitrogen. For instance, in the synthesis of derivatives of the antianginal drug nicorandil (B1678753), this compound reacts with the pyridine (B92270) nitrogen atom of the nicorandil molecule. This reaction results in the formation of a pyridinium (B92312) salt, incorporating the ethoxycarbonyloxymethyl group onto the heterocyclic ring. Similarly, it has been employed in the synthesis of prodrugs for the anticancer agent imatinib (B729), where it alkylates a piperazine (B1678402) nitrogen atom to introduce the same carbonate-containing moiety.

The introduction of this group serves to alter the physicochemical properties of the parent molecule, often to improve solubility or bioavailability, a common strategy in prodrug design. The reagent does not typically function to introduce a simple iodomethyl group, as the entire carbonate structure is transferred during the alkylation reaction.

| Substrate | Nucleophilic Atom | Product Type | Purpose |

|---|---|---|---|

| Nicorandil | Pyridine Nitrogen | Pyridinium Iodide Salt | Synthesis of a Nicorandil Derivative |

| Imatinib Precursor (piperazine moiety) | Piperazine Nitrogen | Piperazinium Iodide Salt | Synthesis of an Imatinib Prodrug |

Utility in Protecting Group Chemistry

The ethoxycarbonyloxymethyl group, introduced by this compound, is classified within the broader family of acyloxymethyl groups, which can function as protecting groups, particularly for carboxylic acids. In this context, the group converts a carboxylic acid into an ethoxycarbonyloxymethyl ester. Such esters are generally stable under neutral conditions but can be cleaved to regenerate the parent carboxylic acid through hydrolysis. Current time information in NA.google.com

The cleavage can typically be achieved under acidic or basic conditions. This lability makes the group suitable for masking a carboxylate functionality during subsequent synthetic steps where the acidic proton would be incompatible. However, the primary and most documented application of this moiety is in the formation of in-vivo hydrolysable esters for prodrugs, rather than as a temporary protecting group in a multi-step laboratory synthesis. google.com While theoretically applicable as a standard protecting group, its use is less common compared to more established groups like benzyl (B1604629) or silyl (B83357) ethers. The conditions for its removal would need to be carefully selected to ensure compatibility with other functional groups in the molecule.

Building Block in the Synthesis of Complex Molecules and Intermediates

The most significant role of this compound in advanced organic synthesis is as a key building block for the construction of complex molecular derivatives, specifically prodrugs designed to enhance therapeutic efficacy. A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This compound provides a linker and promoiety that can be attached to a parent drug molecule.

Synthesis of a Nicorandil Derivative: In a documented synthesis, this compound is reacted with nicorandil in acetonitrile (B52724) at room temperature. dntb.gov.ua The pyridine nitrogen of nicorandil acts as the nucleophile, attacking the iodomethyl group and displacing the iodide to form a quaternary pyridinium salt. This reaction transforms the neutral nicorandil molecule into a charged derivative, altering its properties.

| Parameter | Details |

|---|---|

| Reactant 1 | Nicorandil (2-(nicotinamido)-ethylnitrate) |

| Reactant 2 | This compound |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | Stirred overnight |

| Product | 1-(((ethoxycarbonyl)oxy)methyl)-3-((2-(nitrooxy)ethyl)carbamoyl)pyridin-1-ium iodide |

Synthesis of an Imatinib Prodrug: this compound has also been used in the synthesis of a prodrug of the tyrosine kinase inhibitor imatinib. In this application, the reagent is used to alkylate the nitrogen of a piperazine ring present in an imatinib precursor. This reaction introduces the ethoxycarbonyloxymethyl group, which is designed to be cleaved in vivo to release the active drug. This modification is intended to overcome potential issues with the parent drug's bioavailability.

By enabling the attachment of this specific promoiety, this compound acts as a crucial building block, allowing medicinal chemists to fine-tune the pharmacokinetic profiles of complex and important therapeutic agents.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nicorandil |

| Imatinib |

| Acetonitrile |

| 1-(((ethoxycarbonyl)oxy)methyl)-3-((2-(nitrooxy)ethyl)carbamoyl)pyridin-1-ium iodide |

| Benzyl |

Future Perspectives in Ethyl Iodomethyl Carbonate Research

Development of Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable processes that are both environmentally benign and economically viable. For ethyl iodomethyl carbonate, this involves moving away from hazardous reagents and energy-intensive conditions. Research in the broader field of carbonate synthesis provides a roadmap for future investigations.

Key areas of development include:

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. semanticscholar.orgnih.gov For analogous compounds like ethyl methyl carbonate (EMC) and diethyl carbonate (DEC), catalysts such as zeolitic imidazolate frameworks (ZIF-8) and supported metal oxides (MgO/HZSM-5, MgO/γ-Al2O3) have shown significant promise. semanticscholar.orgnih.govresearchgate.netresearchgate.netrsc.org These catalysts offer high activity and selectivity under milder conditions, reducing energy consumption and waste generation. researchgate.netresearchgate.net Future work will likely focus on designing catalysts specifically tailored for the synthesis of functionalized carbonates like this compound.

Process Intensification: Techniques like reactive distillation (RD), which combines chemical reaction and product separation into a single unit, can lead to substantial improvements in efficiency. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of EMC, demonstrating higher conversion rates and selectivities. researchgate.net Applying process intensification to the synthesis of this compound could significantly reduce capital costs and operational energy requirements. researchgate.net

Alternative Feedstocks: Exploration of greener starting materials is crucial. This includes using CO2 as a direct C1 feedstock, a strategy gaining traction for producing various organic carbonates. mdpi.com While direct synthesis of this compound from CO2 presents challenges, indirect routes involving CO2-derived intermediates are a promising avenue for sustainable production.

Table 1: Comparison of Catalytic Systems in Related Carbonate Synthesis

| Catalyst | Target Carbonate | Reactants | Key Findings | Sustainability Aspect |

|---|---|---|---|---|

| ZIF-8 with Molecular Sieves | Ethyl Methyl Carbonate | Dimethyl Carbonate, Diethyl Carbonate | Yield increased from 50.3% to 84.7% with the addition of molecular sieves. researchgate.net | Heterogeneous, reusable catalyst system operating under mild conditions. researchgate.net |

| MgO/HZSM-5 | Ethyl Methyl Carbonate | Dimethyl Carbonate, Ethanol (B145695) | Achieved 99.4% ethanol conversion and 98.1% selectivity to EMC in a reactive distillation column. researchgate.net | High selectivity and efficiency through process intensification. researchgate.net |

| 10% MgO/γ-Al2O3 | Diethyl Carbonate | Ethyl Carbamate (B1207046), Ethanol | Yield of 52.1% with 93.8% selectivity in a fixed-bed reactor, outperforming many reported catalysts. semanticscholar.orgnih.govrsc.org | Cost-effective, stable, and reusable heterogeneous catalyst. nih.gov |

| Cerium Oxide (CeO2) | Diethyl Carbonate | Ethyl Carbamate, Ethanol | Achieved 51% conversion and 82% selectivity, offering a clean synthesis route. nih.gov | Avoids the use of toxic phosgene-based routes. nih.gov |

Exploration of Novel Reactivity and Catalysis

The unique bifunctional nature of this compound, featuring a reactive C-I bond and a carbonate group, makes it a candidate for novel chemical transformations. The iodine atom serves as an excellent leaving group, opening pathways for various nucleophilic substitution reactions, while the carbonate moiety can influence the reactivity of the adjacent methylene (B1212753) group.

Future research directions include:

Asymmetric Synthesis: Developing enantioselective methods to introduce the iodomethyl carbonate group into chiral molecules is a significant area for exploration. researchgate.net This could lead to the synthesis of new chiral building blocks for the pharmaceutical and agrochemical industries.

Organometallic Coupling Reactions: The C-I bond is amenable to participation in a wide range of organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of complex molecular architectures.

Ring-Forming Reactions: Its reactivity could be harnessed in intramolecular reactions to synthesize novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, reactions with aziridines can lead to ring-expansion products like oxazolines. beilstein-journals.org

Development of Novel Catalytic Systems: Designing catalysts that can selectively activate the C-I bond in the presence of the carbonate functionality, or vice-versa, will be key to unlocking new reactivity patterns. This could involve photoredox catalysis or transition-metal catalysis to generate radical or organometallic intermediates with unique reactivity profiles.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical synthesis is increasingly being managed with the aid of artificial intelligence (AI) and machine learning (ML). researchgate.netengineering.org.cn These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch. chemai.ionih.govbeilstein-journals.org

For a specialized compound like this compound, AI and ML can accelerate research and development in several ways:

Reaction Prediction: AI models can predict the most likely products, yields, and side reactions for unknown transformations involving this compound. chemcopilot.combioengineer.org This reduces the need for extensive, time-consuming experimental screening. chemcopilot.com By analyzing molecular structures and reaction parameters, these tools can guide chemists toward the most promising reaction pathways. specialchem.com

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools can propose viable synthetic routes to complex target molecules that incorporate the this compound moiety. beilstein-journals.org This is particularly valuable for discovering non-intuitive pathways that a human chemist might overlook.

Optimization of Reaction Conditions: Machine learning algorithms can build models that identify the optimal reaction conditions (e.g., temperature, solvent, catalyst, pressure) to maximize yield and selectivity while minimizing waste. beilstein-journals.org This is achieved by learning from experimental data, including both successful and failed reactions.

Catalyst Design: AI can be used to design new catalysts with enhanced activity and selectivity for specific reactions. nih.gov By correlating catalyst structure with performance, ML models can identify promising new catalyst candidates for the synthesis and transformation of this compound.

Table 2: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Outcome Prediction | Predicts major products, yields, and potential byproducts based on reactants, reagents, and conditions. chemcopilot.commit.edu | Accelerates the discovery of novel reactions by prioritizing experiments with a high probability of success. chemcopilot.com |

| Computer-Aided Synthesis Planning (CASP) | Proposes step-by-step synthetic pathways for a target molecule (retrosynthesis). engineering.org.cnbeilstein-journals.org | Enables the efficient design of synthetic routes for complex molecules derived from this compound. |

| Reaction Condition Optimization | Identifies optimal parameters (temperature, solvent, catalyst) to maximize desired outcomes like yield or selectivity. beilstein-journals.orgnih.gov | Reduces the experimental effort required to optimize synthetic procedures, making them more efficient and sustainable. |

| Catalyst Discovery and Design | Uses predictive models to identify or design novel catalysts for specific chemical transformations. researchgate.netnih.gov | Facilitates the development of highly efficient and selective catalysts for both the synthesis and subsequent reactions of the compound. |

Expansion into Materials Science and Specialized Chemical Synthesis

The functional handles present in this compound make it an attractive building block for materials science and other specialized fields. Its ability to introduce a flexible carbonate linkage and a site for further modification (via the C-I bond) is particularly valuable.

Potential future applications include:

Polymer Chemistry: this compound can be used as a monomer precursor or a post-polymerization modification agent. The synthesis of functional polycarbonates is an area of intense research, and monomers derived from this compound could be used in ring-opening polymerization to create polymers with pendant reactive sites. rsc.org These sites could then be used to attach biomolecules, drugs, or other functional groups, leading to materials for biomedical applications or advanced coatings.

Electrolyte Formulations: Linear organic carbonates like ethyl methyl carbonate and diethyl carbonate are critical components of electrolytes in lithium-ion batteries. While the presence of iodine may be problematic for direct battery applications due to its electrochemical activity, the study of related structures contributes to the fundamental understanding of carbonate properties. Research into the pyrolysis and oxidation of similar carbonates provides crucial data for assessing battery safety and performance. researchgate.net

Organic Synthesis: As a bifunctional reagent, it can serve as a versatile intermediate in the synthesis of complex organic molecules. It can be used to introduce a protected hydroxymethyl group or as a linchpin to connect two different molecular fragments. For example, it could be used in the synthesis of functionalized 1,3-diols, which are precursors to cyclic carbonate monomers. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl methyl carbonate (EMC) |

| Diethyl carbonate (DEC) |

| Dimethyl carbonate (DMC) |

| Zeolitic imidazolate framework (ZIF-8) |

| Magnesium Oxide (MgO) |

| HZSM-5 |

| Gamma-Alumina (γ-Al2O3) |

| Cerium Oxide (CeO2) |

| Carbon Dioxide (CO2) |

| Ethanol |

| Ethyl carbamate |

| Aziridine |

| Oxazoline |

Q & A

How can researchers optimize the synthetic yield of ethyl iodomethyl carbonate under iodocyclization conditions?

Methodological Answer:

To optimize yield, systematically vary reaction parameters such as temperature, stoichiometry of reagents (e.g., N-iodosuccinimide, NIS), and solvent polarity. For example, describes a 76% yield using CHCl₃ at −50°C with NIS (3.0 equiv) and a 24-hour reaction time . Compare these conditions with alternatives like acetonitrile ( ), which achieved 65% yield under similar temperatures but shorter reaction times . Use design-of-experiment (DoE) approaches to identify critical factors. Validate purity via TLC and GC-MS (as in ) to ensure byproduct minimization .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm structural integrity. provides detailed NMR shifts (e.g., δ 5.71 ppm for iodomethyl protons, δ 153.3 ppm for carbonate carbonyl) .

- GC-MS: Analyze retention times and fragmentation patterns (e.g., m/z peaks corresponding to iodomethyl or carbonate groups) as shown in and .

- TLC: Monitor reaction progress using silica gel plates with UV visualization ( ) .

For novel compounds, include high-resolution mass spectrometry (HRMS) and elemental analysis to meet journal requirements for new compound characterization ( ) .

How can researchers resolve contradictions in reported synthetic protocols for iodomethyl carbonate derivatives?

Methodological Answer:

Contradictions often arise from solvent choice, reagent purity, or reaction scale. For example:

- Solvent Effects: uses CHCl₃ for high yields, while employs acetonitrile but with lower efficiency . Replicate both protocols using controlled variables (e.g., temperature, reagent batch) to isolate solvent impact.

- Scalability: Pilot small-scale (<1 mmol) reactions ( ) before scaling up, as side reactions may dominate at larger scales .

- Data Cross-Validation: Compare spectral data (e.g., NMR, GC-MS) across studies ( vs. 12) to identify inconsistencies in product identity or purity .

What strategies are effective for analyzing the pH-dependent stability of this compound in pharmacological applications?

Methodological Answer:

- Buffer Systems: Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (e.g., 0, 6, 24 hours). Use HPLC ( ) to quantify degradation products .

- Kinetic Modeling: Calculate half-life () and degradation rate constants using first-order kinetics. ’s stability data for similar iodomethyl carbonates (e.g., meropenem prodrugs) can guide comparative analysis .

- Structural Insights: Correlate stability trends with electronic effects (e.g., electron-withdrawing groups on the carbonate moiety) using computational tools like DFT (not explicitly in evidence but implied by pharmacological context).

How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening: Test palladium (Pd), nickel (Ni), or copper (Cu) catalysts under varying conditions (e.g., ligand type, solvent). ’s iodocyclization protocol suggests Pd(0) catalysts may be effective .

- Substrate Scope: React this compound with diverse nucleophiles (e.g., amines, thiols) to assess versatility. Monitor yields and side products via GC-MS or -NMR if fluorinated analogs are used.

- Mechanistic Probes: Use isotopic labeling (e.g., -carbonate) or kinetic isotope effects (KIE) to elucidate reaction pathways.

What are the best practices for documenting synthetic protocols and spectral data to meet journal standards?

Methodological Answer:

- Experimental Section: Follow ’s guidelines: describe reagent sources (e.g., Sigma-Aldridge), instrumentation (e.g., Bruker NMR), and purification methods (e.g., flash chromatography with 90:10 EtOAc/hexanes) .

- Supporting Information: Include raw spectral data (NMR, GC-MS), chromatograms ( ), and detailed reaction conditions (e.g., −50°C vs. room temperature) .

- Reproducibility: Provide exact masses, solvent peaks, and integration values for NMR (as in ) to enable independent verification .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Modeling: Use software like Gaussian or ORCA to calculate transition states for iodomethyl group transfer reactions. Compare activation energies across substrates.

- Docking Studies: If investigating biological activity (e.g., prodrug activation), dock the compound into target enzyme active sites (e.g., esterases) using AutoDock Vina.

- QSPR Analysis: Develop quantitative structure-property relationship (QSPR) models to predict solubility or stability based on substituent effects (e.g., logP, Hammett constants).

What are the critical considerations for handling this compound safely in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.